4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Description
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. The presence of a carboxylic acid group at position 5 and a hydroxy group at position 4 distinguishes it from other derivatives, influencing its solubility, reactivity, and interactions with biological targets.
Properties
IUPAC Name |
4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4-3(7(12)13)1-8-5(4)9-2-10-6/h1-2H,(H,12,13)(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLBNGGTHRMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554479-81-0 | |
| Record name | 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with methoxide, yields the desired compound . Another method involves the iodination of 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, followed by elimination of hydrogen iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo and pyrimidine rings.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can yield a variety of substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications of this compound can lead to selective inhibition of cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
2. Antiviral Properties
Recent investigations have suggested that this compound may possess antiviral activity, particularly against RNA viruses. Its ability to interfere with viral replication mechanisms makes it a candidate for further exploration in antiviral drug development .
Biochemical Research Applications
1. Enzyme Inhibition Studies
This compound has been utilized in studies focusing on enzyme inhibition. It has been reported to act as an inhibitor for certain protein kinases, which are critical in various signaling pathways within cells. Understanding its interaction with these enzymes can provide insights into developing targeted therapies for diseases linked to dysregulated kinase activity .
2. Structural Biology
The unique structural attributes of this compound make it an interesting subject for structural biology research. Its ability to bind selectively to target proteins can be studied using techniques such as X-ray crystallography and NMR spectroscopy, aiding in the design of new therapeutic agents based on its scaffold .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective inhibition of cancer cell lines with IC50 values indicating potency against multiple types of cancer. |
| Study B | Antiviral Properties | Showed promising results against viral replication in vitro, suggesting potential for drug development. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in oncogenic signaling pathways, providing a basis for targeted therapy development. |
Mechanism of Action
The mechanism of action of 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include EGFR, Her2, VEGFR2, and CDK2 enzymes .
Comparison with Similar Compounds
Substituent Variations at Position 4
Key Insights :
Substituent Variations at Position 7
Key Insights :
Substituent Variations at Position 5
Key Insights :
- Bromine at position 5 introduces halogen bonding, which may enhance DNA intercalation or protein binding .
- Thiophene-linked derivatives () exhibit antitumor activity, attributed to extended conjugation and hydrophobic interactions .
- Ribofuranosyl-substituted analogs () mimic nucleosides, enabling uptake via nucleoside transporters .
Biological Activity
4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid (CAS No. 1554479-81-0) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
- Molecular Formula : C₇H₅N₃O₃
- Molecular Weight : 179.13 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step processes that create the pyrrolo-pyrimidine scaffold. Notably, derivatives of this structure have been explored for their potential as PAK4 inhibitors, which are significant in cancer therapy due to their role in tumor progression .
Antitumor Activity
Research has shown that derivatives of the pyrrolo[2,3-d]pyrimidine scaffold exhibit significant antitumor properties. For instance, compound 5n, a derivative related to this compound, demonstrated an IC₅₀ value of 2.7 nM against the MV4-11 cell line, indicating potent inhibitory effects on tumor cell proliferation . The mechanism involves arresting cells at the G0/G1 phase and inducing apoptosis through modulation of PAK4 phosphorylation.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. In comparative studies against standard antioxidants like Trolox, various derivatives showed high antioxidant activity, with some compounds achieving up to 82% effectiveness in scavenging free radicals . These findings suggest that the presence of hydroxyl groups in the structure enhances its radical-scavenging ability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : As a PAK4 inhibitor, it interferes with signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by altering key regulatory proteins involved in apoptosis.
- Antioxidant Properties : It mitigates oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
Case Studies
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the fused pyrrole-pyrimidine ring system and substituent positions. For example, the hydroxy proton at position 4 typically appears as a singlet in DMSO-d₆ (~δ 10-12 ppm), while the carboxylic acid proton is exchange-broadened .
- IR Spectroscopy : The carbonyl stretch (C=O) of the carboxylic acid appears at ~1700-1750 cm⁻¹, and the hydroxy (O-H) stretch at ~2500-3300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₉H₆N₃O₃) and fragmentation patterns validate the core structure .
Advanced Research Questions
How can computational modeling optimize the synthesis and reactivity of this compound?
Methodological Answer :
Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states. For instance, the Fukui function analysis identifies nucleophilic/electrophilic sites, guiding regioselective modifications (e.g., hydroxylation at position 4). Reaction path searches using software like GRRM or Gaussian optimize conditions (solvent, temperature) to minimize byproducts . Molecular docking simulations may also predict binding interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .
How do structural modifications influence biological activity?
Q. Methodological Answer :
- Substituent Effects : The hydroxy group at position 4 enhances hydrogen-bonding potential with kinase ATP-binding pockets, while the carboxylic acid at position 5 may improve solubility or mimic endogenous substrates (e.g., ATP). Comparative studies of analogs (e.g., 4-chloro vs. 4-hydroxy derivatives) show that electronegative substituents increase kinase inhibition potency .
- SAR Studies : Replace the carboxylic acid with esters or amides to evaluate metabolic stability. For example, ethyl esters (as in CAS 144927-57-1) are often hydrolyzed in vivo to active acids, prolonging bioavailability .
How should researchers resolve contradictions in reported biological activity data?
Methodological Answer :
Contradictions often arise from variations in assay conditions or substituent positioning. For example:
- Kinase Selectivity : A 4-hydroxy-5-carboxylic acid analog may inhibit JAK2 but not JAK1 due to subtle differences in binding pocket hydrophobicity. Validate using isoform-specific assays and co-crystallization studies .
- pH-Dependent Solubility : The carboxylic acid’s ionization state (pH 7.4 vs. 5.5) affects cellular uptake. Use solubility assays across physiological pH ranges and correlate with in vitro activity .
Experimental Design & Data Analysis
What in vitro assays are suitable for evaluating its kinase inhibition potential?
Q. Methodological Answer :
- Enzyme Assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-conjugated luminescent substrates (e.g., ADP-Glo™). IC₅₀ values are determined via dose-response curves (0.1–100 µM) .
- Cellular Assays : Measure phospho-kinase levels in cell lines (e.g., HELA for EGFR) using Western blot or ELISA. Include controls for off-target effects (e.g., counter-screening against unrelated kinases) .
How can regioselective functionalization be achieved during synthesis?
Q. Methodological Answer :
- Protecting Groups : Temporarily protect the hydroxy group at position 4 with tert-butyldimethylsilyl (TBS) ethers during carboxylic acid activation (e.g., ester hydrolysis). Deprotection with TBAF yields the free hydroxy-carboxylic acid .
- Directed Metalation : Use lithium hexamethyldisilazide (LiHMDS) to deprotonate position 5 selectively, enabling carboxylation with CO₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
